2-Methylpyrazine 1,4-dioxide

Descripción general

Descripción

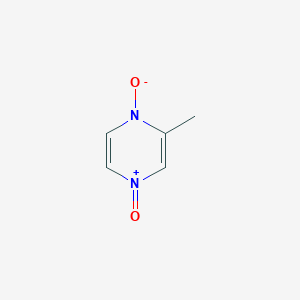

2-Methylpyrazine 1,4-dioxide is an organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrazine, characterized by the presence of two oxygen atoms attached to the nitrogen atoms in the pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylpyrazine 1,4-dioxide can be synthesized through the oxidation of 2-methylpyrazine. One common method involves the use of OXONE® (potassium peroxomonosulfate) as the oxidizing agent. The reaction is typically carried out in a biphasic system of water and acetone, where dimethyldioxirane is generated in situ . This method is preferred due to its efficiency and the high yield of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the use of scalable oxidation processes, such as those involving OXONE® or hydrogen peroxide, is likely. These methods are advantageous due to their relatively mild reaction conditions and the avoidance of hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylpyrazine 1,4-dioxide primarily undergoes oxidation reactions. The presence of the dioxide functional group makes it a good candidate for further oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: OXONE® in water or acetone, hydrogen peroxide in non-aqueous solutions.

Reduction: Catalytic hydrogenation can be used to reduce the dioxide group back to the parent pyrazine.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with OXONE® typically yields the dioxide form, while reduction can revert it to 2-methylpyrazine.

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

2-Methylpyrazine 1,4-dioxide (CHNO) can be synthesized through the oxidation of 2-methylpyrazine using acetic acid and hydrogen peroxide. The compound crystallizes in an orthorhombic structure with notable π-π stacking interactions and hydrogen bonding that contribute to its stability and reactivity .

Coordination Chemistry

Lanthanide Coordination Networks

One of the prominent applications of this compound is in the synthesis of lanthanide coordination networks. These networks are crucial for developing materials with specific optical and magnetic properties. Research has demonstrated that this compound can effectively coordinate with lanthanide ions, leading to the formation of stable complexes that exhibit unique luminescent properties .

Cadmium Coordination Networks

The compound has also been utilized in the formation of cadmium(II) coordination networks. Shi et al. (2006) reported the successful synthesis of these networks using this compound, highlighting its potential in materials science and nanotechnology .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It has been employed in various reactions to produce more complex molecules:

-

Synthesis of Other Pyrazines

The compound is a precursor for synthesizing other substituted pyrazines through various chemical transformations. For example, it can be converted to 2-cyanopyrazine via ammoxidation processes using different catalytic systems . -

Use in Pharmaceutical Intermediates

The compound is noted for its role as an intermediate in the synthesis of pharmaceutical agents. Specifically, it has been identified as a precursor for anti-tuberculosis drugs . This application underscores its importance in medicinal chemistry.

Case Study 1: Synthesis of Cadmium Coordination Network

In a study by Shi et al. (2006), researchers synthesized a cadmium(II) coordination network using this compound. The resulting material exhibited significant thermal stability and unique luminescent properties, making it suitable for applications in optoelectronic devices.

Case Study 2: Ammoxidation to Produce 2-Cyanopyrazine

Research conducted on the ammoxidation of 2-methylpyrazine to produce 2-cyanopyrazine demonstrated optimal conditions at specific temperatures and reactant ratios. This study highlighted the efficiency of various catalysts in enhancing yield and selectivity for desired products .

Mecanismo De Acción

The mechanism by which 2-methylpyrazine 1,4-dioxide exerts its effects is primarily through its interaction with biological molecules. The dioxide group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

2-Methylpyrazine 1,4-dioxide can be compared with other pyrazine derivatives:

2,5-Dimethylpyrazine: Known for its role in flavor and aroma compounds.

Tetramethylpyrazine: Found in fermented foods and has a characteristic odor.

2,3-Diethyl-5-methylpyrazine: Plays a role in the aroma of roasted coffee

Uniqueness: The presence of the dioxide functional group in this compound distinguishes it from other pyrazine derivatives. This functional group imparts unique chemical reactivity and potential biological activities, making it a compound of significant interest in various research fields.

Actividad Biológica

2-Methylpyrazine 1,4-dioxide (CAS No. 32046-26-7) is an organic compound derived from pyrazine, featuring a unique chemical structure characterized by the presence of two oxygen atoms attached to nitrogen atoms in the pyrazine ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 126.11 g/mol. The structural representation highlights the positioning of the methyl group at the 2-position and the dioxide functional group at the 1 and 4 positions, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that pyrazine derivatives exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that compounds similar to this compound can effectively inhibit various bacterial strains. The mechanism of action typically involves interaction with bacterial cell walls, leading to cell lysis or growth inhibition.

A recent study highlighted the antimicrobial effects of volatile pyrazines produced by specific bacterial strains during co-culture experiments. These compounds were shown to induce DNA damage responses in high concentrations while causing cell wall stress at lower concentrations .

Anticancer Potential

The anticancer properties of this compound have been explored in various contexts. Its unique chemical structure allows it to interact with cellular components potentially leading to apoptosis in cancer cells. Ongoing research aims to elucidate specific pathways through which this compound exerts its effects on tumor cells.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) through redox reactions involving its dioxide group. These ROS can interact with cellular components such as DNA and proteins, leading to oxidative stress and subsequent cellular responses. The specific molecular targets are still under investigation; however, potential pathways include:

- Cell Wall Synthesis Inhibition : Disruption of peptidoglycan turnover in bacteria.

- Induction of Apoptotic Pathways : Activation of p53 tumor suppressor pathways in cancer cells.

- Oxidative Stress Response : Engagement with Nrf2 transcription factor pathways.

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-methyl-4-oxidopyrazin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFQJCLHUCUJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=O)C=CN1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341481 | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32046-26-7 | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN86CLF92B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-methylpyrazine 1,4-dioxide?

A1: this compound (C5H6N2O2) [] is a derivative of pyrazine, a heterocyclic aromatic compound. It features a methyl group substituted at the 2-position and two oxygen atoms double-bonded to the nitrogen atoms at the 1 and 4 positions, forming the dioxide structure. While its exact molecular weight hasn't been specified in the provided abstracts, it can be calculated as 126.11 g/mol based on its molecular formula. The compound exhibits characteristic spectroscopic features, although specific data is not detailed in the provided abstracts.

Q2: How does this compound interact with metal ions?

A2: this compound acts as a bridging ligand in the formation of coordination polymers with metal ions like Cadmium(II) []. It coordinates with the metal center through its oxygen atoms, facilitating the creation of extended network structures. This coordination ability is also observed in its interaction with other metal complexes, such as tetraaquabis(thiocyanato-kN)zinc(II) [] and tetraaquabis(isothiocyanato)manganese(II) [], where it participates in hydrogen bonding with the coordinated water molecules.

Q3: How does the crystal structure of this compound influence its interactions?

A4: In its crystal structure, this compound molecules engage in π–π stacking interactions with neighboring molecules, contributing to its solid-state packing []. Additionally, each molecule forms C—H⋯O hydrogen bonds with four neighboring molecules, leading to the formation of one-dimensional ribbons within the crystal lattice. These interactions influence the overall arrangement and stability of the compound in its solid form.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.